BenchChemオンラインストアへようこそ!

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide

Histamine H1 receptor pharmacology Structure-activity relationship GPCR functional selectivity

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide (CAS 250258-74-3; molecular formula C11H14Br2N2S; MW 366.12 g/mol) is the dihydrobromide salt of a 2-phenyl-substituted thiazol-4-ylethanamine. This compound belongs to a broader class of 2-substituted thiazol-4-ylethanamines that have been systematically characterized for histamine H1-receptor activity, revealing that the 2-phenyl substitution pattern confers weak H1-agonistic activity with pD2 values ranging from 4.35 to 5.36 in guinea-pig ileum functional assays.

Molecular Formula C11H14Br2N2S
Molecular Weight 366.12
CAS No. 250258-74-3
Cat. No. B3009757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide
CAS250258-74-3
Molecular FormulaC11H14Br2N2S
Molecular Weight366.12
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCN.Br.Br
InChIInChI=1S/C11H12N2S.2BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H
InChIKeyJUYMRXJALRGYGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Dihydrobromide (CAS 250258-74-3): Procurement-Grade Specification and Comparability Overview


2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide (CAS 250258-74-3; molecular formula C11H14Br2N2S; MW 366.12 g/mol) is the dihydrobromide salt of a 2-phenyl-substituted thiazol-4-ylethanamine . This compound belongs to a broader class of 2-substituted thiazol-4-ylethanamines that have been systematically characterized for histamine H1-receptor activity, revealing that the 2-phenyl substitution pattern confers weak H1-agonistic activity with pD2 values ranging from 4.35 to 5.36 in guinea-pig ileum functional assays [1]. The dihydrobromide salt form is typically supplied at ≥95% purity and serves as a versatile research building block for heterocyclic chemistry and as a key intermediate in the synthesis of N-(2-(2-phenylthiazol-4-yl)ethyl)amides, carbamates, and ureas with demonstrated broad-spectrum trypanocidal activity [2].

Procurement Risk Alert: Why Generic 2-Substituted Thiazol-4-ylethanamines Cannot Substitute for 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Dihydrobromide


Within the 2-substituted thiazol-4-ylethanamine chemical series, seemingly minor structural modifications produce a complete functional inversion at the histamine H1 receptor: 2-phenyl substitution yields H1-agonistic activity (pD2 4.35–5.36), whereas replacement of the phenyl group with a benzyl group switches the pharmacology to H1-antagonistic activity (pA2 4.14–4.82) [1]. Similarly, substitution with a phenylamino group abolishes agonism entirely, yielding only weak H1-antagonism (pA2 4.62–5.04) [2]. These data demonstrate that generic interchange among 2-substituted thiazol-4-ylethanamine analogs without explicit verification of the 2-position substituent identity risks introducing compounds with diametrically opposed pharmacological activity, invalidating receptor pharmacology experiments and compromising the interpretability of structure-activity relationship studies.

Quantitative Differentiation Evidence: 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Dihydrobromide vs. Closest Structural Analogs


H1 Receptor Functional Pharmacology: Agonist Activity of 2-Phenyl vs. Antagonist Activity of 2-Benzyl Analogs

In a direct head-to-head comparison within the same study, 2-(2-phenylthiazol-4-yl)ethanamine derivatives demonstrated weak H1-receptor agonistic activity with pD2 values ranging from 4.35 to 5.36. When the 2-phenyl group was replaced by a 2-benzyl group—keeping the thiazol-4-ylethanamine core and meta-substituents constant—the resulting compounds all exhibited H1-antagonistic activity with pA2 values of 4.14–4.82 [1]. This represents a complete functional inversion from agonism to antagonism driven solely by the nature of the substituent at the thiazole 2-position, and the difference is reproducible across multiple meta-substituted phenyl/benzyl pairs within the same experimental system.

Histamine H1 receptor pharmacology Structure-activity relationship GPCR functional selectivity

H1 Antagonism Comparison: 2-Phenylamino Derivatives vs. 2-Phenyl Parent Scaffold

A follow-up study from the same research group evaluated 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives, which replace the direct C–C bond between the phenyl and thiazole rings (present in the target compound) with an N–H linker. These phenylamino derivatives showed weak H1-antagonistic activity with pA2 values of 4.62–5.04 for meta-halide-substituted congeners [1]. In contrast, the 2-phenyl parent scaffold (target compound class) is an H1 agonist, not an antagonist [2]. The introduction of the phenylamino linker thus abolishes the agonism characteristic of the 2-phenyl series and converts the pharmacology to weak antagonism, albeit weaker than classical antihistamines.

Histamine H1 receptor antagonism Phenylamino substitution Bioisostere comparison

Synthetic Utility as a Key Intermediate for Broad-Spectrum Trypanocidal Agents

2-(2-Phenylthiazol-4-yl)ethanamine (free base, CAS 645393-01-7) serves as the essential primary amine building block for a novel class of N-(2-(2-phenylthiazol-4-yl)ethyl)amides, carbamates, and ureas that demonstrate rapid, selective, and potent killing of both Trypanosoma brucei and Trypanosoma cruzi [1]. The optimized lead compound (64a) from this series achieved sterile cure in a murine T. cruzi infection model when CYP metabolism was inhibited [1]. The most potent compound (79) exhibited an IC50 of 0.045 μM against T. brucei rhodesiense with >4,000-fold selectivity over mammalian cells [2]. The dihydrobromide salt (CAS 250258-74-3) provides enhanced aqueous solubility for direct use in amide coupling and urea-forming reactions without requiring in situ free-basing.

Trypanosoma brucei Trypanosoma cruzi Neglected tropical diseases Trypanocidal drug discovery

Salt Form Differentiation: Dihydrobromide vs. Free Base and Other Salt Forms for Experimental Workflows

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine is commercially available in multiple physical forms: free base (CAS 645393-01-7, oily liquid, MW 204.29), monohydrobromide (CAS 1365836-83-4, MW 285.21), dihydrochloride (CAS not specified, MW information from supplier datasheets), and dihydrobromide (CAS 250258-74-3, MW 366.12, ≥95% purity) . The dihydrobromide salt offers distinct procurement advantages: as a crystalline solid rather than an oil, it enables precise gravimetric dispensing for quantitative experimentation; its higher molecular weight per mole of free base (366.12 vs. 204.29) reduces weighing errors for small-scale reactions; and its pre-formed salt eliminates the need for in situ hydrochloride or hydrobromide salt formation prior to amide coupling or urea synthesis . The free base is reported as an oily liquid requiring storage under nitrogen or argon with refrigeration for long-term stability, whereas the dihydrobromide salt has superior ambient handling characteristics .

Salt form selection Aqueous solubility Amine building block Chemical procurement

Optimal Procurement Scenarios for 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine Dihydrobromide (CAS 250258-74-3)


Histamine H1 Receptor Pharmacology: Selective Agonist Tool Compound Studies

For laboratories investigating histamine H1 receptor signaling, this compound provides a structurally defined weak H1 agonist with demonstrated pD2 values of 4.35–5.36 in guinea-pig ileum functional assays [1]. Its 2-phenyl substitution pattern is the critical structural determinant distinguishing it from 2-benzyl analogs (H1 antagonists, pA2 4.14–4.82) and 2-phenylamino analogs (H1 antagonists, pA2 4.62–5.04) [1][2]. This makes it suitable as a non-imidazole H1 agonist scaffold for studying H1 receptor activation mechanisms without the confounding tautomerism of imidazole-based histamine congeners. Procurement of the dihydrobromide salt ensures the correct 2-phenyl identity is maintained, avoiding the functional inversion seen with benzyl or phenylamino analogs.

Trypanosomiasis Drug Discovery: Key Intermediate for N-(2-(2-Phenylthiazol-4-yl)ethyl)amide, Carbamate, and Urea Libraries

This compound is the documented primary amine building block for synthesizing a class of broad-spectrum trypanocidal agents with demonstrated sub-100 nM potency (derivative 79: IC50 = 0.045 μM against T. b. rhodesiense) and >4,000-fold selectivity over mammalian cells [1][2]. The dihydrobromide salt form is directly suitable for amide coupling and urea-forming reactions without requiring free-basing, enabling efficient parallel library synthesis. The published SAR from Russell et al. (2016) provides a validated optimization path, making this intermediate a strategically justified procurement for neglected tropical disease drug discovery programs targeting both human African trypanosomiasis and Chagas disease [1].

Medicinal Chemistry Building Block: Thiazole-Containing Compound Library Synthesis

As a primary amine with a 2-phenylthiazole core, this compound serves as a versatile building block for generating diverse chemotypes through reactions at the primary amine: amide formation, urea synthesis, carbamate preparation, reductive amination, and sulfonamide coupling. The crystalline dihydrobromide salt form (≥95% purity) provides accurate stoichiometric control for library synthesis, with 1.79× the mass per mole of free base reducing weighing errors relative to the free base oil [1]. The documented H1 receptor SAR and trypanocidal SAR provide two independent biological annotation tracks for screening libraries derived from this scaffold [2][3].

In Vitro Receptor Selectivity Profiling and Cross-Reactivity Assessment

Given the well-characterized H1 receptor activity of the 2-phenylthiazol-4-ylethanamine scaffold (pD2 4.35–5.36), this compound is appropriate for use as a reference ligand in selectivity panels assessing cross-reactivity at H2, H3, and H4 histamine receptor subtypes, as well as broader aminergic GPCR panels [1]. The availability of closely related analogs with opposing pharmacology (2-benzyl: antagonist; 2-phenylamino: antagonist) enables systematic structure-selectivity relationship studies within a single procurement framework, where the target compound serves as the agonist reference point [1][2].

Quote Request

Request a Quote for 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.